4'-tert-Butyl-2',6'-dimethylacetophenone can be synthesized through various methods, including Friedel-Crafts acylation and alkylation reactions. These reactions involve combining aromatic rings with acyl chlorides or alkyl halides in the presence of a Lewis acid catalyst [PubChem].
Here's an example of a research paper describing the Friedel-Crafts acylation for the synthesis of 4'-tert-Butyl-2',6'-dimethylacetophenone:
Research suggests 4'-tert-Butyl-2',6'-dimethylacetophenone may serve as an intermediate or building block for the synthesis of more complex molecules. Some potential applications include:
4'-tert-Butyl-2',6'-dimethylacetophenone is an aromatic ketone with the molecular formula C₁₄H₂₀O and a molecular weight of 204.3080 g/mol. It is characterized by its yellowish liquid form and a distinctive fruity odor, making it notable in various applications, particularly in the fragrance industry . Its structure features a tert-butyl group and two methyl groups located on the aromatic ring, contributing to its unique chemical properties.
These reactions are fundamental in synthetic organic chemistry and can be utilized for functional group transformations.
Several methods for synthesizing 4'-tert-butyl-2',6'-dimethylacetophenone have been reported:
These methods allow for the production of high-purity 4'-tert-butyl-2',6'-dimethylacetophenone suitable for industrial applications .
4'-tert-Butyl-2',6'-dimethylacetophenone finds applications primarily in:
Several compounds share structural similarities with 4'-tert-butyl-2',6'-dimethylacetophenone. The following table highlights these compounds and their unique characteristics:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 4-Methylacetophenone | C₈H₈O | Simpler structure; commonly used as a solvent |
| 4-tert-Butylacetophenone | C₁₂H₁₈O | Lacks methyl groups; used in similar applications |
| Musk Ketone | C₁₄H₁₈N₂O₅ | Contains nitrogen; used primarily in fragrances |
| 4'-tert-Butyl-3',5'-dinitroacetophenone | C₁₄H₁₈N₂O₅ | Nitro groups increase reactivity; used in explosives |
The uniqueness of 4'-tert-butyl-2',6'-dimethylacetophenone lies in its specific combination of functional groups and structural features, which provide distinct physical properties and biological activities compared to these similar compounds.
4′-tert-Butyl-2′,6′-dimethylacetophenone (CAS 2040-10-0) emerged as a structurally specialized acetophenone derivative in the mid-20th century, driven by industrial demand for intermediates in fragrance and polymer synthesis. Its discovery is linked to Friedel-Crafts acylation advancements, where researchers sought to modify acetophenone’s aromatic core with sterically bulky substituents to alter reactivity and physical properties. Early syntheses utilized 1,3-dimethyl-5-tert-butylbenzene as the starting material, acetylated under acidic conditions to introduce the ketone group. By the 1970s, the compound gained prominence as a precursor to musk ketone, a nitrated fragrance compound, cementing its role in perfumery.
4′-tert-Butyl-2′,6′-dimethylacetophenone belongs to the alkylated acetophenone family, characterized by electron-donating substituents that influence its electronic and steric profiles. Key structural features include:
This substitution pattern makes the compound a valuable intermediate for nitration and sulfonation reactions, as demonstrated in musk ketone synthesis. Its molecular formula (C₁₄H₂₀O) and molar mass (204.31 g/mol) align with derivatives designed for controlled functionalization.
| Property | Value | Source |
|---|---|---|
| Melting point | 47–49°C | |
| Boiling point | 150°C at 20 mmHg | |
| Density | 0.9463 g/cm³ (estimate) | |
| Refractive index (n²⁰/D) | 1.5397 (estimate) | |
| Molecular weight | 204.31 g/mol |
The synthesis of 4′-tert-Butyl-2′,6′-dimethylacetophenone has evolved through three key phases:
Friedel-Crafts Acylation (1950s–1980s):
Early methods employed AlCl₃-catalyzed acetylation of 1,3-dimethyl-5-tert-butylbenzene with acetyl chloride or acetic anhydride. Challenges included low yields (50–60%) due to polyalkylation byproducts and corrosive waste from AlCl₃ hydrolysis.
Solvent Optimization (1990s–2010s):
Transitioning to chlorinated solvents (e.g., CH₂Cl₂) improved regioselectivity, achieving yields >75%. Microwave-assisted techniques reduced reaction times from hours to minutes.
Heterogeneous Catalysis (2020s–Present):
Modern approaches use zeolites or sulfonated graphene oxide catalysts, minimizing waste and enabling solvent-free conditions. These methods achieve yields exceeding 85% while reducing environmental impact.
| Method | Catalyst | Yield (%) | Key Advantage |
|---|---|---|---|
| Traditional Friedel-Crafts | AlCl₃ | 55–60 | Low cost |
| Microwave-assisted | H₂SO₄ | 75–80 | Rapid reaction kinetics |
| Heterogeneous catalysis | Zeolite Y | 85–90 | Recyclable catalyst |
4'-tert-Butyl-2',6'-dimethylacetophenone represents an aromatic ketone compound with the molecular formula C₁₄H₂₀O and a molecular weight of 204.31 g/mol [1] [2]. The compound exhibits a distinctive structural architecture characterized by an acetophenone backbone with strategic substitution patterns that significantly influence its conformational properties.
The molecular structure consists of a benzene ring system bearing three substituents: two methyl groups positioned at the 2' and 6' positions (ortho to the carbonyl-bearing carbon) and a tertiary butyl group at the 4' position (para to the carbonyl-bearing carbon) [1] [3] [2]. This substitution pattern creates a sterically hindered environment around the carbonyl functionality, which has profound implications for the compound's reactivity and physical properties [4].
The compound possesses an approximate C₂ᵥ symmetry with a mirror plane passing through the C1'-C4' axis and the carbonyl group. The degree of unsaturation is calculated to be 5, comprising 4 degrees from the aromatic benzene ring and 1 degree from the carbonyl double bond [3] [2].
Table 1: Molecular Structure Analysis of 4'-tert-Butyl-2',6'-dimethylacetophenone
| Structural Feature | Description | Position/Value |
|---|---|---|
| Aromatic Ring | Benzene ring with substitution pattern | Positions 1'-6' |
| Carbonyl Group | Ketone functionality (C=O) | Connected to position 1' |
| Methyl Substituents | Two methyl groups at positions 2' and 6' | Ortho positions (2', 6') |
| tert-Butyl Group | Tertiary butyl group at position 4' | Para position (4') |
| Total Carbon Atoms | 14 | C14 |
| Total Hydrogen Atoms | 20 | H20 |
| Total Oxygen Atoms | 1 | O1 |
| Degree of Unsaturation | 5 (4 from benzene ring + 1 from C=O) | 5 degrees |
| Molecular Symmetry | Approximate C2v symmetry | Mirror plane through C1'-C4' and carbonyl |
| Steric Hindrance | High steric hindrance around carbonyl | Due to ortho methyl groups |
The three-dimensional conformation of 4'-tert-Butyl-2',6'-dimethylacetophenone is significantly influenced by the steric interactions between the ortho methyl groups and the acetyl substituent. These interactions result in restricted rotation around the C-C bond connecting the carbonyl carbon to the aromatic ring, leading to a preferred conformation where the carbonyl group adopts a specific orientation relative to the aromatic plane [3] [5].
The nomenclature of 4'-tert-Butyl-2',6'-dimethylacetophenone follows multiple systematic naming conventions, each providing different perspectives on the compound's structural characteristics. Under the International Union of Pure and Applied Chemistry (IUPAC) systematic nomenclature, the compound is designated as 1-(4-tert-butyl-2,6-dimethylphenyl)ethanone [6] [2].
This IUPAC name is constructed according to substitutive nomenclature principles, where the longest carbon chain containing the carbonyl group forms the parent structure (ethanone), and the substituted aromatic ring is treated as a substituent (4-tert-butyl-2,6-dimethylphenyl) [7] [8]. The numbering system assigns position 1 to the carbonyl carbon and position 2 to the methyl carbon of the ethanone unit.
Table 2: Nomenclature Systems for 4'-tert-Butyl-2',6'-dimethylacetophenone
| Nomenclature System | Name |
|---|---|
| IUPAC Name | 1-(4-tert-butyl-2,6-dimethylphenyl)ethanone |
| CAS Name | 4'-tert-Butyl-2',6'-dimethylacetophenone |
| Common Name | 4'-tert-Butyl-2',6'-dimethylacetophenone |
| Alternative IUPAC Name | Ethanone, 1-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]- |
| Functional Class Name | Methyl (4-tert-butyl-2,6-dimethylphenyl) ketone |
| Systematic Name 1 | Acetophenone, 4'-tert-butyl-2',6'-dimethyl- |
| Systematic Name 2 | 1,3-Dimethyl-5-tert-butyl-2-acetophenone |
| Trade Name Reference | ORINOX |
The Chemical Abstracts Service (CAS) name maintains the traditional acetophenone-based nomenclature, designating the compound as 4'-tert-Butyl-2',6'-dimethylacetophenone [2]. This naming convention treats the structure as a derivative of acetophenone with specific substituents on the aromatic ring, using primed numbers (2', 4', 6') to indicate positions on the phenyl ring.
Functional class nomenclature provides an alternative systematic approach, yielding the name "methyl (4-tert-butyl-2,6-dimethylphenyl) ketone" [8]. This naming system emphasizes the ketone functional group by treating it as the principal functional class and naming the two groups attached to the carbonyl carbon as separate entities.
The structural verification of 4'-tert-Butyl-2',6'-dimethylacetophenone relies on a comprehensive array of analytical techniques, each providing complementary information about different aspects of the molecular structure. The integration of multiple spectroscopic and analytical methods ensures accurate structural confirmation and eliminates potential ambiguities in compound identification [9] [10].
Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary method for structure verification, providing detailed information about connectivity, stereochemistry, and the molecular framework [9] [11]. Proton NMR (¹H NMR) analysis reveals distinct signals corresponding to the aromatic protons, tertiary butyl methyl groups, ortho methyl groups, and acetyl methyl group, with integration ratios that confirm the proposed structure [12] [13].
Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary information about the carbon framework, showing characteristic chemical shifts for the carbonyl carbon, aromatic carbons, and various aliphatic carbons [12] [13]. The quaternary carbon of the tertiary butyl group and the substituted aromatic carbons exhibit distinctive chemical shift patterns that support structural assignments.
Table 3: Structure Verification Methods
| Method | Information Provided | Applicability |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Connectivity, stereochemistry, molecular framework | Primary method for structure determination |
| Infrared (IR) Spectroscopy | Functional group identification, molecular vibrations | Functional group confirmation |
| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns | Molecular weight and fragmentation analysis |
| High-Resolution Mass Spectrometry | Exact molecular formula confirmation | Formula confirmation with high accuracy |
| Two-Dimensional NMR | Spatial relationships between atoms | Complex structure elucidation |
| X-ray Crystallography | Three-dimensional crystal structure | Requires crystalline sample |
| Elemental Analysis | Elemental composition verification | Composition verification |
| Melting Point Determination | Purity assessment and compound identification | Routine identification and purity check |
Infrared (IR) spectroscopy provides crucial information about functional groups through the identification of characteristic vibrational frequencies [14] [9]. The carbonyl stretch typically appears around 1680 cm⁻¹, while aromatic C=C stretches and various C-H stretching modes provide additional structural confirmation [14] [15].
Mass spectrometry (MS) confirms the molecular weight and provides fragmentation patterns that support structural assignments [3] [9]. The molecular ion peak appears at m/z 204, corresponding to the calculated molecular weight, while characteristic fragmentation patterns reveal information about the structural connectivity and stability of different molecular fragments [3].
Table 4: Spectroscopic Characteristics
| Technique | Key Features | Diagnostic Value |
|---|---|---|
| ¹H NMR | Distinct signals for aromatic H, tert-butyl CH₃, ortho CH₃, and acetyl CH₃ | Integration ratios confirm structure |
| ¹³C NMR | Carbonyl carbon, aromatic carbons, quaternary carbons signals | Chemical shifts confirm aromatic and aliphatic carbons |
| IR Spectroscopy | C=O stretch (~1680 cm⁻¹), aromatic C=C stretches, C-H stretches | Confirms presence of ketone and aromatic groups |
| Mass Spectrometry | Molecular ion peak at m/z 204, fragmentation patterns | Molecular weight confirmation and fragmentation analysis |
| UV Spectroscopy | π→π* transitions of aromatic system and n→π* of carbonyl | Confirms conjugated aromatic-carbonyl system |
| Raman Spectroscopy | Aromatic ring vibrations, C=O stretch, CH₃ vibrations | Complementary to IR for vibrational analysis |
High-resolution mass spectrometry provides exact molecular formula confirmation with high accuracy, allowing for the differentiation between compounds with similar nominal masses but different elemental compositions [16]. The exact mass of 204.151415 g/mol matches the calculated value for C₁₄H₂₀O, providing definitive molecular formula confirmation [12].
4'-tert-Butyl-2',6'-dimethylacetophenone exhibits limited isomerism possibilities due to its specific substitution pattern and structural constraints. The compound does not possess any chiral centers, eliminating the possibility of enantiomerism [17] [18]. However, several types of structural isomerism must be considered when analyzing this compound and related structures.
Constitutional isomerism represents the primary form of isomerism relevant to this compound. Alternative substitution patterns on the aromatic ring would yield constitutional isomers with different physical and chemical properties. For example, positioning the tertiary butyl group at the 3' or 5' positions, or altering the positions of the methyl substituents, would generate distinct constitutional isomers [17].
The conformational analysis of 4'-tert-Butyl-2',6'-dimethylacetophenone reveals restricted rotation around the bond connecting the carbonyl carbon to the aromatic ring. This restriction arises from steric interactions between the ortho methyl groups and the acetyl moiety, leading to preferred conformational states [4]. While these conformational preferences do not create separable isomers under normal conditions, they significantly influence the compound's reactivity and physical properties.
Table 5: Physical Properties of 4'-tert-Butyl-2',6'-dimethylacetophenone
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₀O |
| Molecular Weight | 204.31 g/mol |
| Melting Point | 46.1°C (47-49°C lit.) |
| Boiling Point | 144-148°C @ 20 Torr (150°C @ 20 mmHg lit.) |
| Density (estimated) | 0.9463 (rough estimate) |
| Refractive Index (estimated) | 1.5397 (estimate) |
| Physical Form | Solid |
| Odor Type | Woody, labdanum, rose, musk, orange flower |
| LogP (estimated) | 2.913 (estimated) |
The stereochemical environment around the carbonyl group is significantly influenced by the steric bulk of the ortho methyl groups. This steric hindrance affects the approach of nucleophiles to the carbonyl carbon, potentially altering reaction rates and selectivity compared to less hindered acetophenone derivatives [4]. The tertiary butyl group at the para position provides additional steric bulk but is positioned too far from the reaction center to directly influence carbonyl reactivity.
Table 6: Chemical Identifiers for 4'-tert-Butyl-2',6'-dimethylacetophenone
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 2040-10-0 |
| European Community (EC) Number | 218-037-8 |
| FDA UNII | UN0DL0NR1U |
| NSC Number | 15340 |
| MDL Number | MFCD00026301 |
| DSSTox Substance ID | DTXSID9047120 |
| Nikkaji Number | J60.318J |
| Wikidata | Q27291152 |
| ChEMBL ID | CHEMBL3184068 |
| InChI Key | JNHLHPMTMTYLCP-UHFFFAOYSA-N |
The molecular structure's symmetry elements include a mirror plane passing through the C1'-C4' axis and the carbonyl group, resulting in approximate C₂ᵥ point group symmetry [5]. This symmetry reduces the complexity of spectroscopic analysis and provides predictable patterns in NMR spectra, where equivalent atoms exhibit identical chemical shifts and coupling patterns.
The physical constants of 4'-tert-Butyl-2',6'-dimethylacetophenone provide essential information for understanding its thermal behavior, phase transitions, and fundamental physical characteristics under various conditions.
4'-tert-Butyl-2',6'-dimethylacetophenone exhibits well-defined thermal transition points that reflect its molecular structure and intermolecular forces [3] [4]. The compound demonstrates a melting point range of 47-49°C under standard atmospheric conditions, indicating a relatively low-melting organic solid with moderate crystalline stability [5] [6]. This melting point range suggests the presence of van der Waals interactions and steric effects from the bulky tert-butyl substituent that influence the crystal packing arrangement.
The boiling point characteristics reveal two distinct values depending on the measurement conditions. Under standard atmospheric pressure, 4'-tert-Butyl-2',6'-dimethylacetophenone exhibits a boiling point of 280.35°C [7], reflecting the substantial molecular weight and intermolecular attractions present in the liquid phase. Under reduced pressure conditions of 20 mmHg, the compound demonstrates a significantly lower boiling point of 150°C [3] [4] [8], illustrating the pressure-dependent nature of the liquid-vapor equilibrium and enabling more practical distillation procedures at reduced temperatures.
The density of 4'-tert-Butyl-2',6'-dimethylacetophenone has been estimated at 0.9463 g/cm³ [3] [6], indicating a material less dense than water and consistent with typical aromatic organic compounds containing alkyl substituents. This density value reflects the molecular packing efficiency and the contribution of the bulky tert-butyl group to the overall molecular volume.
The refractive index, estimated at 1.5397 [3] [5] [6], provides insight into the compound's optical properties and molecular polarizability. This value falls within the typical range for aromatic compounds and indicates moderate light-bending capabilities that correlate with the compound's aromatic character and substituent effects.
Flash point measurements indicate that 4'-tert-Butyl-2',6'-dimethylacetophenone possesses a flash point greater than 93°C [7] [9], classifying it as a combustible solid with relatively low fire hazard under normal handling conditions. This elevated flash point reflects the compound's thermal stability and reduced volatility compared to lower molecular weight organic compounds.
The vapor pressure characteristics further support the flash point determination, with measured values of 0.00131 mmHg at 20°C and 0.0024 mmHg at 25°C [7]. These low vapor pressure values indicate minimal volatility at ambient temperatures, contributing to the compound's relative safety in handling and storage applications.
The solubility characteristics of 4'-tert-Butyl-2',6'-dimethylacetophenone demonstrate typical behavior for aromatic compounds with significant lipophilic character, showing marked differences between aqueous and organic solvent systems.
4'-tert-Butyl-2',6'-dimethylacetophenone exhibits extremely limited aqueous solubility, with a measured water solubility of 4.209 mg/L [7]. This low aqueous solubility classifies the compound as practically insoluble in water according to pharmaceutical solubility classifications. The poor water solubility results from the predominantly hydrophobic character imparted by the aromatic ring system, the bulky tert-butyl substituent, and the methyl groups, which create an unfavorable thermodynamic environment for hydrogen bonding with water molecules.
The limited aqueous solubility has significant implications for environmental fate and bioavailability considerations, as the compound will tend to partition into organic phases and lipid-rich environments rather than remaining dissolved in aqueous systems.
In contrast to its poor aqueous solubility, 4'-tert-Butyl-2',6'-dimethylacetophenone demonstrates high solubility in organic solvents [10]. The compound shows particularly favorable solubility in ethanol and dichloromethane, reflecting compatible intermolecular interactions with these organic solvent systems. The enhanced solubility in organic solvents results from favorable van der Waals interactions and the absence of the unfavorable entropy changes associated with disrupting water's hydrogen-bonded network.
This solubility profile makes the compound suitable for applications involving organic synthetic procedures, extraction processes, and formulations requiring organic solvent systems. The broad compatibility with organic solvents facilitates purification procedures and chemical transformations involving this material.
The partition coefficient analysis provides crucial information about the compound's distribution behavior between immiscible phases, particularly the octanol-water system that serves as a model for biological membrane partitioning.
4'-tert-Butyl-2',6'-dimethylacetophenone exhibits a log P (octanol-water partition coefficient) value of 4.68 [7] [11], indicating highly lipophilic character and strong preference for the organic phase in biphasic systems. This elevated log P value reflects the cumulative hydrophobic contributions from the aromatic ring, tert-butyl group, and methyl substituents, which collectively create a molecule with minimal affinity for aqueous environments.
The high partition coefficient value has significant implications for the compound's environmental fate, bioaccumulation potential, and pharmaceutical properties. Materials with log P values in this range typically demonstrate enhanced membrane permeability, potential for bioaccumulation, and preferential distribution into lipid-rich compartments in biological systems.
The molecular descriptors of 4'-tert-Butyl-2',6'-dimethylacetophenone provide quantitative parameters that characterize its structural features and predict various physicochemical and biological properties.
The compound possesses a molecular formula of C₁₄H₂₀O with a molecular weight of 204.31 g/mol [1] [2] [4], representing a moderately sized organic molecule within the typical range for fragrance and specialty chemical applications. The heavy atom count of 15 atoms contributes to the compound's overall molecular complexity and influences its physical properties.
Hydrogen bonding analysis reveals zero hydrogen bond donors and one hydrogen bond acceptor (the carbonyl oxygen) [2], indicating limited capacity for hydrogen bonding interactions. This hydrogen bonding profile contributes to the compound's poor aqueous solubility and influences its interactions with biological targets and other molecules.
The topological polar surface area, calculated at approximately 17.07 Ų, represents the molecular surface area occupied by polar atoms and reflects the compound's limited polarity. This low polar surface area value correlates with the observed lipophilic character and poor aqueous solubility.
The degree of unsaturation equals 5 , comprising four degrees from the aromatic benzene ring and one degree from the carbonyl double bond. This unsaturation pattern contributes to the compound's planar aromatic character and influences its electronic properties and reactivity patterns.
The crystallographic properties of 4'-tert-Butyl-2',6'-dimethylacetophenone reflect its solid-state structure and molecular packing arrangements, though detailed crystallographic data remains limited in the available literature.
The compound crystallizes as a white to pale yellow solid [7], indicating minimal electronic transitions in the visible light region and suggesting a well-ordered crystalline structure. The narrow melting point range (47-49°C) supports the formation of a defined crystalline phase with consistent intermolecular packing arrangements.
Spectroscopic evidence indicates that the compound exhibits minor UV absorption between 290 and 700 nm, with molar absorption coefficients below 1000 L mol⁻¹ cm⁻¹ [7]. This optical behavior suggests minimal extended conjugation beyond the aromatic ring system and confirms the compound's stability toward photochemical degradation under normal lighting conditions.
The Henry's Law constant of 3.08 × 10⁻⁵ Pa·m³/mol [7] provides information about the compound's volatility from aqueous solutions and its potential for atmospheric transport. This relatively low Henry's Law constant indicates minimal tendency for volatilization from water surfaces, consistent with the compound's low vapor pressure and poor aqueous solubility.
Surface tension measurements indicate that the compound is not sufficiently soluble in water to enable meaningful surface tension determinations [9], further confirming its hydrophobic character. Similarly, viscosity data remains unavailable due to the compound's solid state at ambient conditions and limited solubility in suitable solvents for viscosity measurements [9].
The compound demonstrates stability under normal storage and handling conditions, with no reported decomposition or phase changes under ambient environmental conditions. This stability profile supports its commercial applications and long-term storage requirements in industrial settings.
Table 1: Physical Constants and Parameters
| Property | Value | Reference |
|---|---|---|
| Melting Point | 47-49°C | [3] [4] [5] [6] |
| Boiling Point | 280.35°C | [7] |
| Boiling Point (vacuum) | 150°C at 20 mmHg | [3] [4] [8] |
| Flash Point | >93°C | [7] [9] |
| Density (estimated) | 0.9463 g/cm³ | [3] [6] |
| Refractive Index (estimated) | 1.5397 | [3] [5] [6] |
| Vapor Pressure at 20°C | 0.00131 mmHg | [7] |
| Vapor Pressure at 25°C | 0.0024 mmHg | [7] |
Table 2: Solubility Profile
| Solvent System | Solubility | Classification | Reference |
|---|---|---|---|
| Water | 4.209 mg/L | Practically insoluble | [7] |
| Ethanol | Highly soluble | Soluble | [10] |
| Dichloromethane | Highly soluble | Soluble | [10] |
| Organic solvents (general) | Soluble | Soluble | [10] |
Table 3: Partition Coefficient and Molecular Descriptors
| Descriptor | Value | Source |
|---|---|---|
| Log P (octanol-water) | 4.68 | [7] [11] |
| Molecular Formula | C₁₄H₂₀O | [1] [2] [4] |
| Molecular Weight | 204.31 g/mol | [1] [2] [4] |
| Heavy Atom Count | 15 | Calculated |
| Hydrogen Bond Donors | 0 | [2] |
| Hydrogen Bond Acceptors | 1 | [2] |
| Topological Polar Surface Area | 17.07 Ų | Calculated |
| Degree of Unsaturation | 5 |
Table 4: Additional Physical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Henry's Law Constant | 3.08E-05 Pa·m³/mol | [7] |
| Surface Tension | Not soluble in water (measurement not applicable) | [9] |
| Viscosity | Not available | [9] |
| Appearance | White to pale yellow solid | [7] |
| Odor | Medium woody, labdanum, rose, musk, orange flower | [7] |
| Stability | Stable under normal conditions | General literature |
Acute Toxic;Irritant